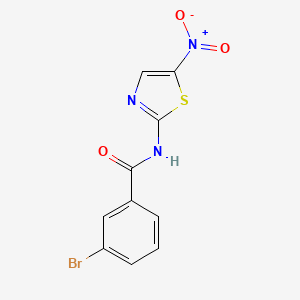
3-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C14H8BrN3O4S. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a bromine atom, a nitro group, and a thiazole ring, making it a unique and valuable molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 5-nitro-2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-amino-N-(5-nitro-1,3-thiazol-2-yl)benzamide.
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Scientific Research Applications
3-Bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiazole ring can also interact with enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
- 3-Bromo-N-(4-(5-nitro-2-furyl)-1,3-thiazol-2-yl)benzamide
- 4-Bromo-N-(4-(3-nitrophenyl)-thiazol-2-yl)-benzamide
- 2-Bromo-N-(1,3-thiazol-2-yl)benzamide
Comparison: Compared to these similar compounds, 3-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and biological activity. The presence of the nitro group in the 5-position of the thiazole ring is particularly significant for its potential antimicrobial and anticancer properties .
Properties
Molecular Formula |
C10H6BrN3O3S |
|---|---|
Molecular Weight |
328.14 g/mol |
IUPAC Name |
3-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6BrN3O3S/c11-7-3-1-2-6(4-7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) |
InChI Key |
QAWKVTTUAALKTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















